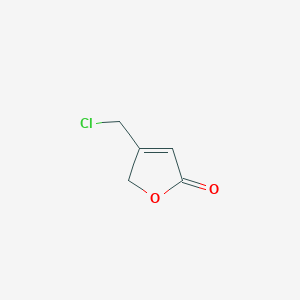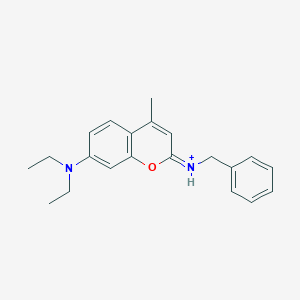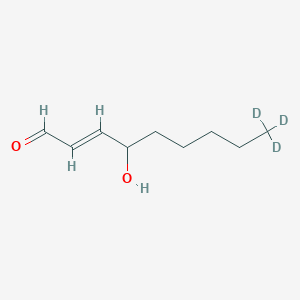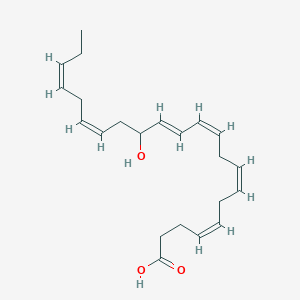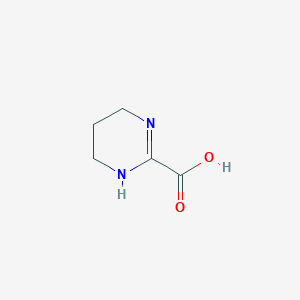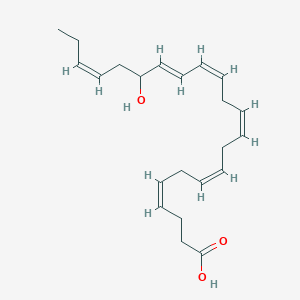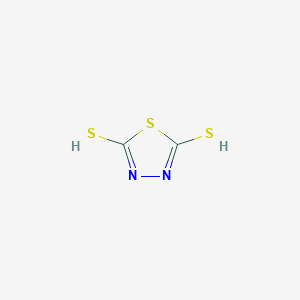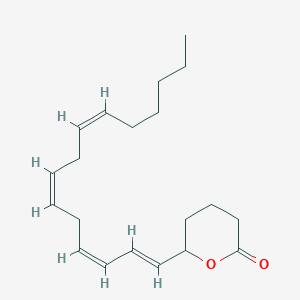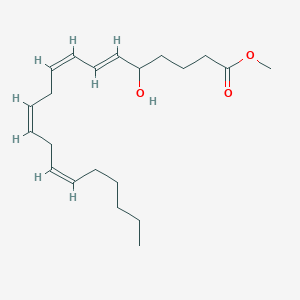
(R)-(-)-2-Bromo-1-(4-Nitrophenyl)ethanol
描述
®-1-(4-Nitrophenyl)-2-bromoethanol is an organic compound characterized by the presence of a nitrophenyl group, a bromine atom, and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Nitrophenyl)-2-bromoethanol typically involves the bromination of ®-1-(4-Nitrophenyl)ethanol. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of ®-1-(4-Nitrophenyl)-2-bromoethanol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-1-(4-Nitrophenyl)-2-bromoethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of ®-1-(4-Nitrophenyl)-2-hydroxyethanol.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, solvents like water or alcohols, and mild temperatures.
Reduction: Reducing agents like sodium borohydride, solvents like ethanol or methanol, and room temperature.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water, and elevated temperatures.
Major Products
Substitution: ®-1-(4-Nitrophenyl)-2-hydroxyethanol
Reduction: ®-1-(4-Aminophenyl)-2-bromoethanol
Oxidation: ®-1-(4-Nitrophenyl)-2-bromoacetaldehyde or ®-1-(4-Nitrophenyl)-2-bromoacetic acid
科学研究应用
®-1-(4-Nitrophenyl)-2-bromoethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-1-(4-Nitrophenyl)-2-bromoethanol involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in redox reactions. The compound’s reactivity is influenced by the electronic effects of the nitrophenyl group and the steric effects of the ethanol moiety.
相似化合物的比较
Similar Compounds
- ®-1-(4-Nitrophenyl)-2-chloroethanol
- ®-1-(4-Nitrophenyl)-2-iodoethanol
- ®-1-(4-Nitrophenyl)-2-fluoroethanol
Uniqueness
®-1-(4-Nitrophenyl)-2-bromoethanol is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in substitution and elimination reactions. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
(1R)-2-bromo-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQQYQFJPLEBE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
